Oxamic acid

Descripción general

Descripción

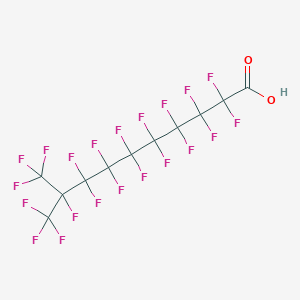

Oxamic acid is an organic compound with the formula NH2C(O)COOH . It is a white, water-soluble solid . It is the monoamide of oxalic acid . Oxamic acid belongs to the class of organic compounds known as alpha amino acids and derivatives .

Synthesis Analysis

Oxamic acids can be synthesized by refluxing pure aromatic amino compounds with anhydrous diethyloxalate . A convenient preparation method was developed for oxamic acids thiohydrazides by reaction of α-chloroacetamides with a preliminary prepared solution of elemental sulfur and hydrazines . Oxamic acids serve as convenient starting materials that generate the key carbamoyl radicals via organic photoredox-catalyzed decarboxylation .

Molecular Structure Analysis

The molecular weight of Oxamic acid is 89.0501 g/mol . The chemical formula is C2H3NO3 . The structure of Oxamic acid was determined from laboratory X-ray powder diffraction data .

Chemical Reactions Analysis

Oxamic acids are useful precursors of carbamoyl radicals . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .

Physical And Chemical Properties Analysis

Oxamic acid is a white powder . Its melting point is between 207 - 210 °C .

Aplicaciones Científicas De Investigación

Generation of Carbamoyl Radicals

Specific Scientific Field

Organic Chemistry

Summary of the Application

Oxamic acid is used as a precursor for the generation of carbamoyl radicals . These radicals are versatile intermediates for the synthesis of nitrogen-containing organic molecules .

Methods of Application or Experimental Procedures

The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means . This process generates carbamoyl radicals, which may further add to unsaturated systems to provide a broad range of important amides .

Results or Outcomes

This method is mild and efficient, comparing well with previous methods of generation of these nucleophilic radicals . The oxidative decarboxylation of oxamic acids also offers a straightforward entry for the preparation of urethanes, ureas, and thioureas .

Preparation of 6-Phenanthridinecarboxamide

Specific Scientific Field

Organic Synthesis

Summary of the Application

Oxamic acid can be used as a reactant to prepare 6-phenanthridinecarboxamide .

Methods of Application or Experimental Procedures

The preparation involves a direct C-H carbamoylation reaction using ammonium persulfate in DMSO .

Results or Outcomes

The reaction results in the formation of 6-phenanthridinecarboxamide .

Preparation of Functionalized Metal Oxide Nanoparticles

Specific Scientific Field

Nanotechnology

Summary of the Application

Oxamic acid can be used as an organic ligand to prepare functionalized metal oxide nanoparticles for various biological applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcome is the production of functionalized metal oxide nanoparticles .

Synthesis of Three-Dimensionally Ordered Macroporous Metal Oxides or Carbonates

Specific Scientific Field

Material Science

Summary of the Application

Oxamic acid is used in the synthesis of three-dimensionally ordered macroporous metal oxides or carbonates .

Methods of Application or Experimental Procedures

The synthesis involves templating with polystyrene spheres .

Results or Outcomes

The result is the formation of three-dimensionally ordered macroporous metal oxides or carbonates .

Increasing Water Solubility of Certain Polymers

Specific Scientific Field

Polymer Chemistry

Summary of the Application

Oxamic acid increases the water solubility of certain polymers, including polyester, epoxide, and acrylic upon binding with them .

Results or Outcomes

The outcome is an increase in the water solubility of certain polymers .

Synthesis of Isocyanates

Summary of the Application

Oxamic acid can be used for the synthesis of isocyanates . Isocyanates are important building blocks in the production of polyurethane materials .

Methods of Application or Experimental Procedures

The decarboxylation of oxamic acids and further oxidation of the carbamoyl radical were originally shown by Minisci et al. to afford a straightforward entry towards isocyanates .

Results or Outcomes

The outcome is the production of isocyanates, which can be used in the synthesis of urethanes and ureas .

Visible Light Mediated Iron-Catalyzed Addition of Oxamic Acids to Imines

Summary of the Application

Oxamic acids have been shown to add to imines, providing a broad range of α-aminoacid amides in generally good yields .

Methods of Application or Experimental Procedures

The process is efficient on pre-formed imines but may also be conducted using a 3-component strategy by simply mixing aldehydes, amines and oxamic acids in the presence of ferrocene, acting both as a photocatalyst under visible light and as a Lewis acid .

Results or Outcomes

The reaction proceeds through the addition onto the imine of a carbamoyl radical intermediate generated through a charge transfer from the carboxylate ligand to a Fe (III) species (LMCT) .

PIDA-Mediated Oxidative Decarboxylation of Oxamic Acids

Summary of the Application

Oxamic acid can be used in the PIDA-mediated oxidative decarboxylation into urethanes in the presence of alcohols .

Methods of Application or Experimental Procedures

The process was optimized using oxamic acid as a model compound and ethanol .

Results or Outcomes

The expected urethane was obtained with 88% conversion after 12 hours .

Direcciones Futuras

Oxamic acids have emerged as potent precursors for the generation of carbamoyl radicals . The recent development in the chemistry of carbamoyl radicals generated from oxamic acids has been described in several papers . This mild and efficient method compares well with previous methods of generation of these nucleophilic radicals .

Propiedades

IUPAC Name |

oxamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWBFZRMHSNYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060052 | |

| Record name | Oxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Oxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Oxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Oxamic acid | |

CAS RN |

471-47-6, 66257-53-2 | |

| Record name | Oxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamate (repellent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066257532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-amino-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU60N5OPLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)

![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)

![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)